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Compound of Interest

Compound Name: Apricitabine

Cat. No.: B1214696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and key experimental data for Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor

(NRTI). The information is intended for researchers, scientists, and professionals involved in

drug development and antiviral research.

Chemical Structure and Properties
Apricitabine is a synthetic dideoxynucleoside analogue of cytidine. Its chemical structure is

characterized by the presence of an oxathiolane ring in place of the deoxyribose moiety found

in natural nucleosides.

IUPAC Name: 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2(1H)-

one[1]

Stereochemistry: The molecule has two chiral centers at the 2 and 4 positions of the

oxathiolane ring, with the active enantiomer possessing a (2R, 4R) configuration.[1]

Molecular Formula: C₈H₁₁N₃O₃S[1]
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Property Value Reference

Molar Mass 229.25 g/mol [1]

CAS Number 160707-69-7 [1]

Synthesis of Apricitabine
The synthesis of Apricitabine has evolved to improve stereoselectivity and overall yield. Early

methods often resulted in a mixture of stereoisomers requiring challenging separation, while

more recent approaches focus on enantiomerically pure synthesis.

Key Synthetic Approaches
Two notable synthetic strategies for Apricitabine are the historical sila-Pummerer

rearrangement and a more recent, efficient three-step synthesis.

Sila-Pummerer Rearrangement: This earlier method involved the rearrangement of a

racemic sulphoxide to create the 4-acetate intermediate. Optimization of this reaction was

achieved by maintaining a high concentration of acetate ions.

Three-Step Synthesis from 2-(R)-benzoyloxymethyl-1,3-oxathiolane: A more recent and

efficient process starts with the chiral building block 2-(R)-benzoyloxymethyl-1,3-oxathiolane.

This method offers high diastereoselectivity, yielding the desired cis-(2R,4R) isomer.

Detailed Experimental Protocol: Three-Step Synthesis
This protocol outlines the key steps for the synthesis of Apricitabine starting from 2-(R)-

benzoyloxymethyl-1,3-oxathiolane.

Step 1: Synthesis of 2-(R)-Benzoyloxymethyl-1,3-oxathiolane-S-oxide

Reactants: 2-(R)-benzoyloxymethyl-1,3-oxathiolane.

Procedure: The starting material is oxidized to a mixture of isomers of 2-(R)-

benzoyloxymethyl-1,3-oxathiolane-S-oxide.
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Note: This intermediate is typically used directly in the next step without separation of the

sulfoxide isomers.

Step 2: Coupling with N-Benzoylcytosine

Reactants: 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide and N-benzoylcytosine.

Procedure: The oxathiolane-S-oxide is coupled with N-benzoylcytosine. This step is crucial

for introducing the nucleobase. The resulting intermediate, 2-(R)-benzoyloxymethyl-4-(R)-(N-

benzoylcytosin-1-yl)-1,3-oxathiolane, forms a conglomerate that allows for preferential

crystallization of the desired diastereomer.

Purification: The high diastereomeric excess (>99%) is achieved through crystallization,

avoiding the need for chromatography.

Step 3: Deprotection

Reactants: 2-(R)-benzoyloxymethyl-4-(R)-(N-benzoylcytosin-1-yl)-1,3-oxathiolane.

Procedure: The benzoyl protecting groups on both the oxathiolane ring and the cytosine

base are removed to yield the final product, Apricitabine.

Purification: The final product is purified to meet pharmaceutical standards.

Quantitative Data
Pharmacokinetic Properties of Apricitabine
The following table summarizes key pharmacokinetic parameters of Apricitabine in humans.
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Parameter Value Conditions Reference

Bioavailability 65% to 80% Oral administration [1]

Protein Binding < 4% [1]

Elimination Half-life

(triphosphate)
6 to 7 hours [1]

Excretion Primarily renal [1]

Peak Plasma

Concentration (Cmax)

Attained in ~1.5-2.5

hours

Multiple oral doses

(200-800 mg twice

daily) in HIV-1 infected

patients

[2]

Steady State Attained by day 8

Multiple oral doses in

HIV-1 infected

patients

[2]

Antiviral Activity
Apricitabine demonstrates potent activity against wild-type and NRTI-resistant strains of HIV-

1.

Parameter Value Target Reference

EC₅₀ (50% effective

concentration)
0.1 to 3.0 µM

HIV-1 in Peripheral

Blood Mononuclear

Cells (PBMCs)

[3]

Mean Change in Viral

Load (Day 21)
-0.71 log₁₀ copies/mL

Treatment-

experienced patients

with M184V mutation

(600 mg twice daily)

[4]

Mean Change in Viral

Load (Day 21)
-0.90 log₁₀ copies/mL

Treatment-

experienced patients

with M184V mutation

(800 mg twice daily)

[4]
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Mechanism of Action and Signaling Pathway
Apricitabine is a prodrug that must be phosphorylated intracellularly to its active triphosphate

form, apricitabine triphosphate (ATC-TP).[5] ATC-TP acts as a competitive inhibitor of the viral

enzyme reverse transcriptase.[6]

The following diagram illustrates the mechanism of action of Apricitabine within the context of

the HIV reverse transcription pathway.

Mechanism of Action of Apricitabine in HIV Reverse Transcription
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Click to download full resolution via product page

Caption: Mechanism of Apricitabine in inhibiting HIV reverse transcription.

Experimental Workflow: Antiviral Activity Assay
The following diagram outlines a typical workflow for assessing the in vitro antiviral activity of

Apricitabine.
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Experimental Workflow for Antiviral Activity Assay

1. Culture Peripheral Blood
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7. Quantify Viral Reverse
Transcriptase (RT) Activity

8. Calculate EC50 Value

Click to download full resolution via product page

Caption: Workflow for determining the in vitro antiviral efficacy of Apricitabine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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